molecular formula C9H17NO2 B13178479 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde

Cat. No.: B13178479
M. Wt: 171.24 g/mol
InChI Key: NPDCZIFDFOTLGN-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde is a cyclopentane-based compound featuring an aminomethyl substituent, a methyl group at the 2-position, and a hydroxyacetaldehyde moiety. This structure combines a strained five-membered ring with polar functional groups, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[1-(aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C9H17NO2/c1-7-3-2-4-9(7,6-10)8(12)5-11/h5,7-8,12H,2-4,6,10H2,1H3

InChI Key

NPDCZIFDFOTLGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CN)C(C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonia. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid

    Reduction: 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyethanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyacetaldehyde group can undergo chemical modifications, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following compounds (Table 1) highlight critical structural differences, which influence physicochemical properties, stability, and applications.

Table 1: Structural and Functional Group Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Notable Features Reference
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde (1861050-21-6) C₁₀H₁₉NO₂ 185.26 Cyclohexyl, hydroxyacetaldehyde, aminomethyl Larger ring size reduces ring strain vs. cyclopentane
2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid (380463-01-4) C₁₂H₁₉NO₃ 233.28 Cyclopentyl, oxoethyl, cyclopropylamide, acetic acid Amide and acid groups enhance polarity and hydrogen bonding
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (1417805-94-7) C₇H₁₄ClNO₂ 179.65 Cyclopropyl, ester, hydrochloride salt Ester group increases hydrophobicity; cyclopropane enhances steric effects
2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride (1803584-23-7) C₉H₁₈ClNO₂ 207.70 Cyclopentyl, dimethylamino, acetic acid hydrochloride Quaternary amine improves lipophilicity; acid hydrochloride enhances solubility
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (N/A) C₉H₁₆ClNO 193.68 Cyclohexanone, dimethylaminomethyl, ketone Ketone enables tautomerism; larger ring reduces ring strain

Physicochemical and Reactivity Comparisons

Cyclopropane () imposes significant strain, enhancing susceptibility to ring-opening but reducing thermal stability compared to cyclopentane .

Functional Group Effects: Hydroxyacetaldehyde (target and ) provides a polar, hydrogen-bonding motif, favoring aqueous solubility and nucleophilic reactivity (e.g., aldol condensations). In contrast, ester groups () are less polar and prone to hydrolysis under acidic/basic conditions .

Acid/Base Properties: The primary amine in the target compound has a higher pKa (~9–10) than dimethylamino groups (pKa ~10.5), affecting protonation states and ionic interactions in physiological environments . Hydrochloride salts () improve crystallinity and solubility in polar solvents but may limit compatibility with non-aqueous reaction systems .

Biological Activity

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, particularly focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific aldehydes with amines. The compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). For instance, the NMR spectrum may show distinct peaks corresponding to the functional groups present in the molecule, confirming its structure.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that Schiff bases derived from aldehydes and amines demonstrate effectiveness against various bacterial strains. For example, a study reported that metal complexes of similar Schiff bases displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects due to its structural characteristics .

Antifungal Activity

In addition to antibacterial properties, there is evidence supporting the antifungal activity of related compounds. The presence of hydroxyl and amine functional groups in this compound may enhance its interaction with fungal cell membranes or metabolic pathways, leading to effective inhibition of fungal growth. Studies have shown that similar compounds have been tested against various fungi, exhibiting promising results .

Anticancer Properties

The potential anticancer properties of this compound are also noteworthy. Research into related compounds has demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. These findings suggest that this compound could be further explored for its anticancer potential .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds with structural similarities to this compound have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This activity could be attributed to the compound's ability to modulate immune responses .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Case Study 1 : A study on Schiff bases derived from aldehydes showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 50 µg/mL for some derivatives.
  • Case Study 2 : Another research focused on the antifungal activity against Candida albicans demonstrated that specific derivatives inhibited fungal growth at concentrations ranging from 25 to 100 µg/mL.
  • Case Study 3 : In vitro studies revealed that certain related compounds induced apoptosis in human cancer cell lines with IC50 values below 30 µM.

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